molecular formula C19H18N4O2S B2538687 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide CAS No. 881437-85-0

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide

Cat. No.: B2538687
CAS No.: 881437-85-0
M. Wt: 366.44
InChI Key: RJIFKRXTWMEGNT-UHFFFAOYSA-N
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Description

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of benzylamine with cyanuric chloride to form the triazine ring. This intermediate is then further functionalized by introducing the hydroxy and thio groups through nucleophilic substitution reactions. The final step involves the acylation of the triazine derivative with 2-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the functional groups attached to it play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-diamino-6-benzyl-1,3,5-triazine: Similar triazine core but with amino groups instead of hydroxy and thio groups.

    2,4,6-tris(benzylthio)-1,3,5-triazine: Contains three benzylthio groups, making it more hydrophobic.

    2-(4-hydroxyphenyl)-4,6-diamino-1,3,5-triazine: Contains hydroxy and amino groups, offering different reactivity and biological activity.

Uniqueness

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-7-5-6-10-15(13)20-17(24)12-26-19-21-18(25)16(22-23-19)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIFKRXTWMEGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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